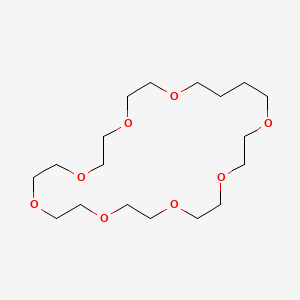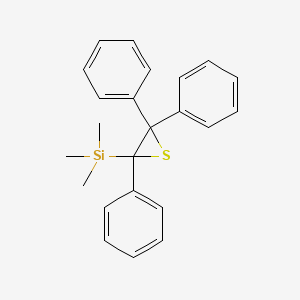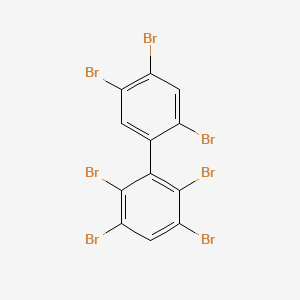
2,2',3,4',5,5',6-Heptabromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4’,5,5’,6-Heptabromobiphenyl: is a polybrominated biphenyl (PBB), a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which helps in reducing the flammability of various materials. due to its persistence in the environment and potential toxicity, its use has been restricted or banned in many regions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl typically involves the bromination of biphenyl. The process includes the following steps:
Bromination Reaction: Biphenyl is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound
Industrial Production Methods: Industrial production of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to carry out the bromination reaction with precise control over temperature and reaction time.
Separation and Purification: Employing industrial-scale purification methods to isolate the desired product from by-products and impurities
化学反応の分析
Types of Reactions: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different brominated biphenyls .
科学的研究の応用
2,2’,3,4’,5,5’,6-Heptabromobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and behavior of persistent organic pollutants (POPs).
Toxicology Research: Investigated for its toxic effects on living organisms and its potential role as an endocrine disruptor.
Material Science: Utilized as a flame retardant in experimental materials to study its effectiveness and impact on material properties
作用機序
The mechanism of action of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl involves:
Endocrine Disruption: The compound can interfere with the synthesis, transport, and metabolism of hormones. It can bind to thyroid hormone transport proteins and compete with thyroid hormones for binding sites.
Gene Expression: It can affect the expression of genes involved in thyroid hormone synthesis and metabolism, leading to various biochemical and toxic effects
類似化合物との比較
- 2,2’,3,4,4’,5,6-Heptabromobiphenyl
- 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Comparison: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .
特性
CAS番号 |
84303-49-1 |
|---|---|
分子式 |
C12H3Br7 |
分子量 |
706.5 g/mol |
IUPAC名 |
1,2,4,5-tetrabromo-3-(2,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H |
InChIキー |
RBWZYLZOKXWBII-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


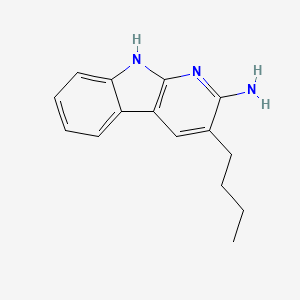

![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
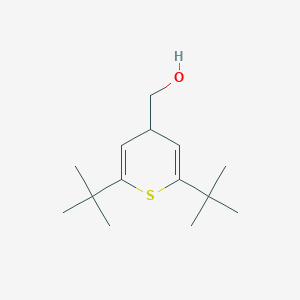
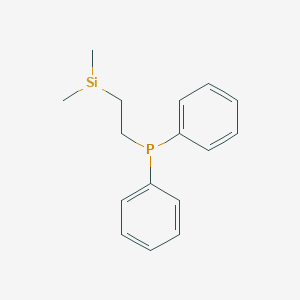
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)

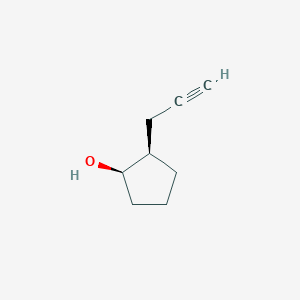
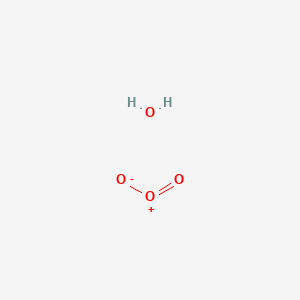
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
